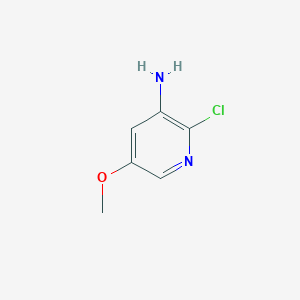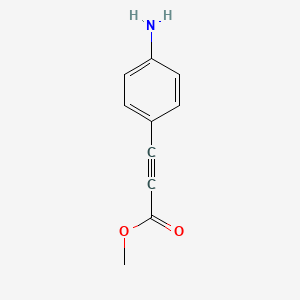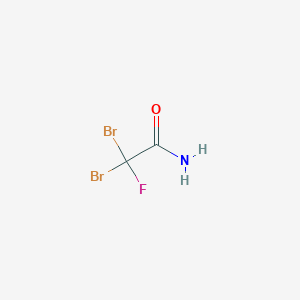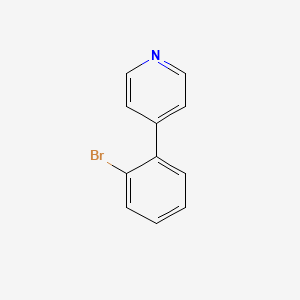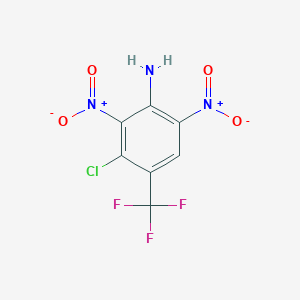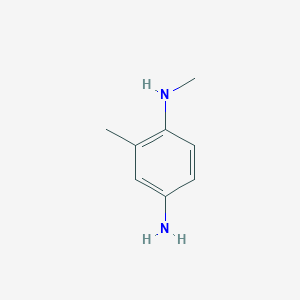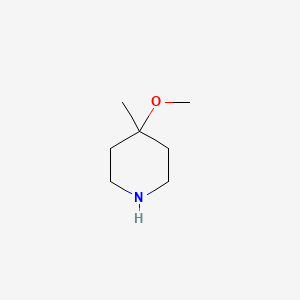
4-Methoxy-4-methylpiperidine
概要
説明
4-Methoxy-4-methylpiperidine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The methoxy and methyl groups attached to the piperidine ring influence the compound's physical and chemical properties, as well as its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of piperidine derivatives, including those with methoxy and methyl groups, often involves multi-step reactions that may include condensation, methylation, and oximation. For instance, the synthesis of novel piperidin-4-one oxime esters starts with the condensation of p-anisaldehyde with acetone and ammonium acetate, followed by methylation and oximation with hydroxylamine hydrochloride to obtain the key scaffold . These synthetic routes are crucial for creating compounds with potential antioxidant and antimicrobial properties.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, with the possibility of different conformers. For example, crystals of a related compound, 4-diphenylcarbamyl-N-methylpiperidine methobromide, contain two conformers with different orientations of the ester group relative to the piperidine ring . The molecular structure, including the conformation of the piperidine ring, plays a significant role in the compound's biological activity and interactions with biological receptors.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which are essential for modifying their structure and enhancing their biological properties. For example, the synthesis of dopamine transporter inhibiting compounds involves the creation of 4-aryl methoxypiperidinol inhibitors, where the substitution pattern on the benzene rings is critical for binding affinity . Understanding these chemical reactions is vital for the development of new drugs and therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. NMR studies provide insights into the conformation of these compounds, as seen in the case of 4-hydroxy-1-methylpiperidine betaine derivatives, where the position of the hydroxyl group affects the shielding of carbon atoms and the overall conformation . Additionally, the synthesis of specific piperidine derivatives, like 4-methoxy-2,3,5-trimethylpyridine, highlights the importance of these compounds as building blocks for drugs with gastric-acid inhibiting activity .
科学的研究の応用
Synthesis and Biological Evaluation in Dopamine Transporter Activity
A study by Lapa et al. (2005) explored the synthesis of potent 4-aryl methoxypiperidinol inhibitors of the dopamine transporter. They found that 4-[Bis(4-fluorophenyl) methoxy]-1-methylpiperidine, a related compound, had an IC50 of 22.1±5.73 nM and increased locomotor activity in mice, indicating significant effects on dopamine transporters (Lapa et al., 2005).
Conformational Analysis of N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine Isomers
Duquet et al. (2010) conducted a conformational analysis of the trans and cis isomers of N-trifluoroacetyl-2-methoxy-4-methylpiperidine. They discovered that these isomers exhibit significant structural differences, which could be relevant in the context of synthetic peptides, potentially influencing their biological activity (Duquet et al., 2010).
Antioxidant and Antimicrobial Potential of Piperidin-4-one Oxime Esters
Harini et al. (2014) synthesized novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, showcasing their potential in terms of antioxidant and antimicrobial activities. This study highlights the versatility of piperidine derivatives in contributing to various biological properties (Harini et al., 2014).
Study of 4-Aminopyridine K+ Channel Blockers
Rodríguez-Rangel et al. (2020) investigated 4-aminopyridine derivatives containing methoxy groups as potential candidates for therapeutic and imaging applications. Their findings suggest that methoxy-containing piperidine derivatives could be beneficial in the treatment and imaging of multiple sclerosis (Rodríguez-Rangel et al., 2020).
DNA-binding Characteristics of Acridinylmethanesulphonanilide Drugs
Waring (1976) explored the interaction of various drugs, including those with methoxy derivatives, with DNA. This research adds to the understanding of how methoxy derivatives might affect drug-DNA interactions, potentially influencing the design of new therapeutics (Waring, 1976).
Reductive Amination of Piperidin-4-ones
Senguttuvan et al. (2013) demonstrated the reductive amination of 2,6-diarylpiperidin-4-ones, achieving almost quantitative yield. This process is significant for producing 4-amino-2,6-diaryl-3-methylpiperidines, which are of interest as analgesics, neuroleptics, and antihistamines. Their research showcases the potential of methoxy-containing piperidine derivatives in the synthesis of biologically active compounds (Senguttuvan et al., 2013).
Electrophilic Methylation Using TEMPO-Me
Norcott et al. (2019) explored 1-methoxy-2,2,6,6-tetramethylpiperidine (TEMPO-Me) as an electrophilic methylating agent, activated electrochemically. Their findings provide insights into the utility of methoxy-containing piperidine derivatives in organic synthesis, particularly for methylation processes (Norcott et al., 2019).
Piperidine Analogues in Dopamine Transporter Binding
Prisinzano et al. (2002) investigated 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines for their affinity to the dopamine transporter. They emphasized the importance of the N-substituent in affinity and selectivity for dopamine transport, highlighting the significance of methoxy-substituted piperidines in neurotransmitter transport modulation (Prisinzano et al., 2002).
Safety and Hazards
特性
IUPAC Name |
4-methoxy-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9-2)3-5-8-6-4-7/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVNKCKANZAOOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606316 | |
| Record name | 4-Methoxy-4-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3970-72-7 | |
| Record name | 4-Methoxy-4-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1357731.png)
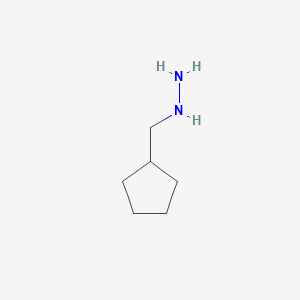
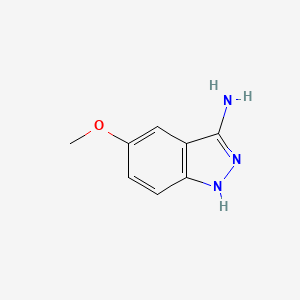
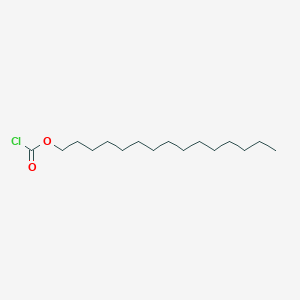
![1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1357745.png)

